

# Defactinib monotherapy versus combination therapy efficacy

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## Compound Focus: Defactinib

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## Monotherapy vs. Combination Therapy Efficacy Data

The table below summarizes key efficacy findings for **defactinib** from recent preclinical and clinical studies.

Cancer Type	Therapy Regimen	Experimental Model / Patient Population	Key Efficacy Findings	Source / Citation
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| **Various Solid Tumors** (incl. LGSOC, NSCLC) | **Defactinib** + Avutometinib (RAF-MEK clamp) | Phase 1 clinical trial (FRAME); patients with advanced solid tumors [1] | • **ORR: 42.3%** (11/26) in LGSOC • **Median PFS: 20.1 months** in LGSOC • Tolerable safety profile with intermittent dosing [1] | [1] | | **Adrenocortical Carcinoma (ACC)** | **Defactinib** + Mitotane | Preclinical study (in vitro, xenografts); H295R, SW13, HAC15 cell lines [2] [3] | • **Effective anti-tumor activity** in vitro • **Significantly reduced tumor volume & number of macrometastases** in vivo vs. mitotane/control • No observed toxicity or drug-drug interactions in vivo [2] [3] | [2] [3] | | **Uveal Melanoma (UM)** | **Defactinib** + MEK inhibitor or PKC inhibitor | Preclinical study (in vitro, PDX); panel of UM cell lines [4] | • **Highly synergistic** reduction in cell viability & induction of apoptosis • **Remarkable in vivo activity** in UM patient-derived xenografts [4] | [4] | | **General Solid Tumors** | **Defactinib** Monotherapy | Early-phase clinical trials (as referenced in later studies) | **Limited efficacy** when used as a single agent [3] [1] | [3] [1] |

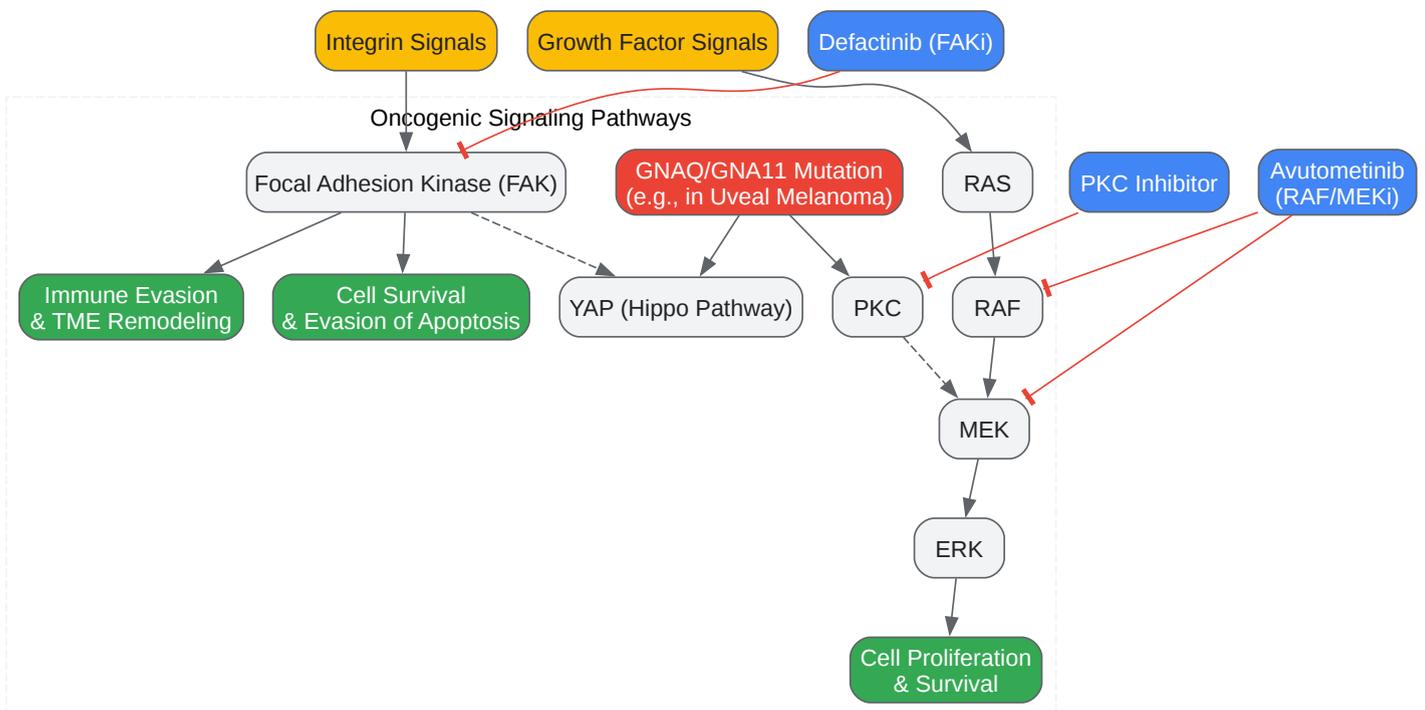
## Detailed Experimental Protocols

For your experimental planning, here are the detailed methodologies from the key studies cited above.

- FRAME Phase 1 Clinical Trial (**Defactinib** + Avutometinib) [1]
  - **Study Design:** First-in-human, phase 1 trial with dose escalation and expansion cohorts.
  - **Dosing Schedule (RP2D):** 28-day cycle with **avutometinib 3.2 mg orally, once daily, twice weekly** and **defactinib 200 mg orally, twice daily, 7 days a week**. Both drugs were administered on a **3 weeks on, 1 week off** schedule.
  - **Endpoints:** Primary endpoint was to determine the recommended phase 2 dose (RP2D). Secondary endpoints included safety, pharmacokinetics/pharmacodynamics (PK/PD), and preliminary efficacy (objective response rate ORR, progression-free survival PFS).
  - **PK/PD Analysis:** Blood samples were collected for drug concentration. Paired tumor biopsies were analyzed for target engagement (p-MEK, p-ERK, p-FAK).
- Preclinical Study in Adrenocortical Carcinoma (**Defactinib** + Mitotane) [2] [3]
  - **In Vitro Models:** Used **H295R, SW13, and mitotane-sensitive/resistant HAC15** adrenocortical carcinoma cell lines.
  - **Assays:** Conducted functional assays (cell viability, proliferation), transcriptomic profiling (RNA sequencing), and grew cells in **2D monolayers and 3D Matrigel-scaffolded cultures**.
  - **In Vivo Models:** Used xenograft models in mice. Drug interactions were assessed using NMR, and toxicity was monitored in vivo.
  - **Data Analysis:** Gene set enrichment analysis (GSEA) of sequencing data identified dysregulation of focal adhesion pathways. Tumor volume and metastasis were quantified in xenografts.
- Preclinical Study in Uveal Melanoma (**Defactinib** Combinations) [4]
  - **In Vitro Screening:** A panel of UM cell lines was treated with **defactinib** and other inhibitors (MEK, PKC) in a **6x6 matrix dilution design**.
  - **Viability & Apoptosis:** Cell viability was measured using **MTT assay after 5 days of treatment**. Synergy was calculated based on the combination's synergistic potential. Apoptosis was assessed using **Caspase-Glo 3/7 assay**.
  - **In Vivo Validation:** Efficacy of synergistic combinations was confirmed in **UM patient-derived xenograft (PDX) models**.
  - **Immunoblotting:** Protein extracts from treated cells were analyzed by **Western blot** for markers like pERK, pFAK, and cleaved PARP to confirm pathway inhibition.

## Mechanism of Action & Signaling Pathways

The efficacy of **defactinib** combinations stems from targeting complementary survival pathways in cancer cells. The diagram below illustrates the key signaling pathways and where **defactinib** and its combination partners act.



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The rationales for these combinations are well-supported:

- Dual Pathway Inhibition: **Defactinib combinations with MEK inhibitors (like avutometinib) or PKC inhibitors** simultaneously target the **MAPK pathway** and the **FAK/YAP pathway** [4] [1]. This overcomes the adaptive resistance and pathway plasticity often seen with single-agent therapy.
- Enhanced Immunogenic Cell Death (ICD): Preclinical evidence suggests that FAK inhibitors can enhance the immunogenic cell death induced by certain chemotherapies, potentially priming the tumor microenvironment for better response to immunotherapy [5].
- Synergy in Specific Genetic Contexts: **In cancers driven by specific mutations, such as GNAQ/GNA11 in uveal melanoma**, the non-canonical activation of YAP via FAK creates a strong dependency, making the FAK/MEK combination particularly effective [4].

## Key Takeaways for Research and Development

- **Defactinib is primarily a combination agent** based on current data, with limited single-agent activity in advanced solid tumors.
- **Intermittent dosing schedules** are critical for managing tolerability in combinations, especially with MEK inhibitors, without sacrificing efficacy [1].
- The most promising clinical results to date are in **low-grade serous ovarian cancer (LGSOC)**, an area of high unmet need, where the **defactinib** and avutometinib combination has achieved Breakthrough Therapy designation [3] [1].

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## References

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